Phosphonic acid, di-9-octadecenyl ester
Description
Properties
CAS No. |
64051-29-2 |
|---|---|
Molecular Formula |
C36H70O3P+ |
Molecular Weight |
581.9 g/mol |
IUPAC Name |
bis[(E)-octadec-9-enoxy]-oxophosphanium |
InChI |
InChI=1S/C36H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/q+1/b19-17+,20-18+ |
InChI Key |
HBUROESZWYWHFQ-XPWSMXQVSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO[P+](=O)OCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC |
physical_description |
Liquid Clear colorless to light green liquid with an alcoholic odor; [Dover MSDS] |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure Example
A typical preparation of phosphonic acid, di-9-octadecenyl ester might proceed as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Phosphoryl chloride + 2 equiv. 9-octadecenol, base (e.g., pyridine), anhydrous solvent (e.g., dichloromethane), 0-5°C to room temperature | Esterification reaction forming diester with release of HCl neutralized by base |
| 2 | Workup: aqueous quench, extraction, drying over anhydrous MgSO4 | Isolation of crude diester |
| 3 | Purification by recrystallization or chromatography | Obtain pure diester phosphonic acid ester |
Alternatively, starting from dialkyl phosphonate:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Trialkyl phosphite + 9-octadecenyl bromide, reflux in toluene or other solvent | Michaelis-Arbuzov reaction forming dialkyl phosphonate |
| 2 | Treatment with bromotrimethylsilane (TMSBr), room temperature, inert atmosphere | McKenna dealkylation of dialkyl phosphonate to phosphonic acid ester |
| 3 | Methanolysis to convert silyl esters to free phosphonic acid ester | Final deprotection step |
| 4 | Purification by solvent removal and recrystallization | Pure phosphonic acid ester obtained |
Analytical and Research Findings
- Yield and Purity: The McKenna procedure typically yields phosphonic acids with high purity (>95%) and good yields (70–90%) due to mild reaction conditions and minimal side reactions.
- Structural Confirmation: Characterization by NMR (31P, 1H, 13C), IR spectroscopy (P=O stretching), and mass spectrometry confirms the formation of the phosphonic acid ester with the expected P–C and P–O bonds.
- Stability: Phosphonic acid esters with long alkyl chains like di-9-octadecenyl esters exhibit good thermal and chemical stability, making them suitable for applications in coatings and surfactants.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Phosphoryl chloride esterification | POCl3 + 9-octadecenol | Base (pyridine) | Anhydrous, low temp to RT | Direct ester formation, high reactivity | Requires moisture control, corrosive reagents |
| Michaelis-Arbuzov + McKenna dealkylation | Trialkyl phosphite + alkyl bromide | TMSBr, MeOH | Mild, inert atmosphere | High purity, mild conditions | Multi-step, requires brominated alkyl |
| Direct phosphorous acid method | Phosphorous acid + alkene/alcohol | Catalysts | Specific conditions | Simultaneous P–C and acid formation | Less common for complex esters |
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, di-9-octadecenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, di-9-octadecenyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphonic acid, di-9-octadecenyl ester exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting polymers and other materials from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Diethyl ethylphosphonate
- Dimethyl methylphosphonate
- Dioctadec-9-enyl phosphonate
Uniqueness
Phosphonic acid, di-9-octadecenyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain phosphonates. This makes it particularly effective as a stabilizer in hydrophobic environments, such as in polymer matrices and coatings .
Q & A
Q. What are the recommended synthetic routes for preparing Phosphonic acid, di-9-octadecenyl ester, and how can reaction efficiency be optimized?
The Michaelis-Arbuzov reaction is a primary method, involving the reaction of alkyl bromides with trialkyl phosphites under controlled conditions. Key optimization parameters include stoichiometric ratios (e.g., excess phosphite to drive completion), temperature (typically 80–120°C), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) ensures high purity, monitored by TLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation. ³¹P NMR specifically identifies the phosphonate group (δ ~20–30 ppm). Fourier-transform infrared spectroscopy (FTIR) validates ester linkages (C=O stretch ~1740 cm⁻¹) and P=O bonds (~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (582.92 g/mol) and fragmentation patterns .
Q. What are the critical parameters for ensuring purity during purification?
Column chromatography using silica gel and a gradient of non-polar to moderately polar solvents (e.g., hexane:ethyl acetate 9:1) effectively separates impurities. Recrystallization from aprotic solvents like toluene at low temperatures enhances crystalline purity. Purity assessment via HPLC with UV detection at 210 nm is recommended .
Q. What storage conditions prevent degradation of this compound?
Store under anhydrous conditions in amber glass vials with inert gas (N₂ or Ar) to minimize hydrolysis. Temperature should be maintained at 2–8°C. Regular stability testing via NMR or TLC detects early degradation (e.g., free phosphonic acid formation) .
Advanced Research Questions
Q. How does hydrolysis under acidic vs. basic conditions affect the stability and degradation products of this compound?
Under acidic conditions (e.g., HCl/THF), ester cleavage proceeds via protonation of the oxygen, yielding olefinic alcohols and phosphonic acid. In basic media (e.g., NaOH/MeOH), nucleophilic hydroxide attack generates phosphate salts. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while kinetic studies (pH vs. rate) elucidate mechanisms .
Q. What strategies resolve discrepancies in reported reactivity of phosphonic esters in cross-coupling reactions?
Contradictory catalytic efficiencies (e.g., Pd vs. Ni systems) arise from steric hindrance of the dioleyl chains. Systematic studies comparing solvent polarity (DMF vs. toluene), ligand architecture (mono- vs. bidentate), and substrate ratios isolate steric/electronic factors. In situ ³¹P NMR tracks reaction progress .
Q. How can computational methods predict interactions of this compound with metal surfaces in corrosion inhibition?
Density functional theory (DFT) models adsorption energies and binding configurations on Fe or Al surfaces. Simulated vibrational spectra (IR) align with experimental data to validate monolayer formation. Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition efficiency in saline environments .
Q. What mechanistic insights explain its role in modifying polymer matrices for thermal stability?
As a plasticizer, it reduces glass transition temperature (Tg) by disrupting polymer chain interactions, observed via differential scanning calorimetry (DSC). As a cross-linker, it enhances thermal stability (thermogravimetric analysis, TGA) by forming phosphonate bridges. X-ray photoelectron spectroscopy (XPS) confirms covalent bonding to polymer backbones .
Q. How do structural analogs like bis(9Z-octadecenoylglycero)phosphonic acid differ in biological activity?
The glycerol backbone in analogs introduces hydrophilic regions, altering membrane permeability. Comparative studies using cell viability assays (MTT) and fluorescence microscopy reveal differences in cytotoxicity and cellular uptake. Molecular dynamics simulations model lipid bilayer interactions .
Q. What are the challenges in quantifying trace degradation products in environmental samples?
Matrix interference (e.g., lipids in soil) complicates LC-MS detection. Solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Isotope dilution using deuterated internal standards (e.g., D₃-phosphonic acid) enhances accuracy. Method validation follows EPA guidelines for recovery rates (70–120%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
